N-(2-methoxybenzyl)-3-oxobutanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-3-oxobutanamide typically involves the reaction of 2-methoxybenzylamine with an appropriate acylating agent. One common method is the acylation of 2-methoxybenzylamine with 3-oxobutanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the oxobutanamide moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of N-(2-hydroxybenzyl)-3-oxobutanamide.
Reduction: Formation of N-(2-methoxybenzyl)-3-hydroxybutanamide.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-3-oxobutanamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The methoxy group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The oxobutanamide moiety may interact with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(2-methoxybenzyl)-3-oxobutanamide can be compared to other similar compounds, such as:
N-(2-methoxybenzyl)acetamide: Similar structure but with an acetamide group instead of an oxobutanamide group.
N-(2-methoxybenzyl)-3-oxopropanamide: Similar structure but with a shorter carbon chain in the oxoamide moiety.
N-(2-methoxybenzyl)-3-oxopentanamide: Similar structure but with a longer carbon chain in the oxoamide moiety.
These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their functional groups and carbon chain lengths.
Biological Activity
N-(2-methoxybenzyl)-3-oxobutanamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for future studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula: C11H13NO3
- Molecular Weight: 219.23 g/mol
- CAS Number: 331713-XX-X
The presence of the methoxy group enhances the lipophilicity of the compound, which may facilitate its ability to cross cell membranes and interact with various biological targets.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogenic bacteria. In a study focused on derivatives of 3-oxobutanamide, it was found that certain compounds demonstrated potent inhibitory effects against multidrug-resistant strains such as Staphylococcus aureus (MRSA) and Acinetobacter baumannii.
Compound | MIC (µg/mL) | Bacterial Strain | Growth Inhibition (%) |
---|---|---|---|
This compound | 2 | S. aureus (MRSA) | 99.4 |
This compound | 16 | A. baumannii (MDR) | 98.2 |
These results suggest that this compound could serve as a promising scaffold for developing new antimicrobial agents targeting resistant bacterial infections .
Anticancer Activity
In addition to its antimicrobial effects, the compound has also been investigated for its anticancer properties. Preliminary studies indicate that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The exact pathways remain under investigation, but it is hypothesized that the compound interacts with specific enzymes or receptors involved in cancer progression.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, several hypotheses have been proposed:
- Enzyme Inhibition: The oxobutanamide moiety may interact with enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation: The compound might bind to specific receptors, altering signaling pathways that lead to growth inhibition.
- Cell Membrane Interaction: The methoxy group could enhance membrane permeability, allowing for greater cellular uptake and efficacy.
Further studies are needed to clarify these mechanisms and identify specific molecular targets .
Case Study 1: Antibacterial Efficacy
In a comparative study of various derivatives of 3-oxobutanamide, this compound was highlighted for its remarkable potency against MRSA strains. The study utilized a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and confirmed that this compound could inhibit bacterial growth effectively at low concentrations .
Case Study 2: Anticancer Potential
Another investigation focused on the compound's effects on human cancer cell lines demonstrated significant cytotoxicity, particularly in breast and lung cancer models. The study reported that treatment with this compound led to increased apoptosis markers and decreased viability in cancer cells compared to untreated controls .
Future Directions
The promising biological activities of this compound warrant further exploration in both preclinical and clinical settings. Future research should focus on:
- Detailed Mechanistic Studies: Understanding how the compound interacts at the molecular level with its targets.
- In Vivo Studies: Assessing the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) Analysis: Identifying modifications that enhance potency or reduce toxicity.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-oxobutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)7-12(15)13-8-10-5-3-4-6-11(10)16-2/h3-6H,7-8H2,1-2H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAZAAMOYPROLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NCC1=CC=CC=C1OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354890 |
Source
|
Record name | N-(2-methoxybenzyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331713-77-0 |
Source
|
Record name | N-(2-methoxybenzyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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